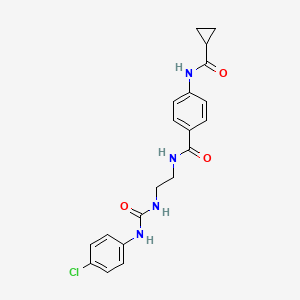

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide

Description

Properties

IUPAC Name |

N-[2-[(4-chlorophenyl)carbamoylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O3/c21-15-5-9-17(10-6-15)25-20(28)23-12-11-22-18(26)13-3-7-16(8-4-13)24-19(27)14-1-2-14/h3-10,14H,1-2,11-12H2,(H,22,26)(H,24,27)(H2,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHOUOROZQMRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Ureido Intermediate: The reaction begins with the formation of the ureido intermediate by reacting 4-chlorophenyl isocyanate with ethylenediamine under controlled conditions.

Cyclopropanecarboxamido Formation: The intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ureido-Ethyl Linkages

(a) N-(2-(3-(1-Phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide (Compound 15 in )

- Structural Differences : Replaces the cyclopropanecarboxamido group with a trifluoromethyl (-CF₃) substituent.

- Activity: Shows moderate inhibitory activity (24% at 10 µM; 23% at 25 µM) in immunoproteasome assays .

- Key Insight : The trifluoromethyl group increases electron-withdrawing effects but may reduce hydrogen-bonding capacity compared to the cyclopropanecarboxamido group in the target compound.

(b) N-(4-(3-Phenylureido)phenyl)benzamide Derivatives ()

- Structural Differences : Ureido groups are directly attached to a phenyl ring instead of an ethyl linker.

- Synthesis : Prepared via DCC-mediated coupling of benzoic acid with 4-chloroaniline .

- ADMET Properties : Derivatives with rigid phenyl-ureido linkers exhibit higher metabolic stability but reduced solubility compared to ethyl-linked analogs .

Analogues with Cyclopropane/Cycloalkane Moieties

(a) N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6 in )

- Structural Differences : Lacks the ureido-ethyl-benzamide backbone but retains the 4-chlorophenyl and cyclopropane groups.

- Activity : Evaluated for antioxidant properties; cyclopropane enhances stability against ring-opening reactions compared to cyclohexane analogs .

(b) N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8 in )

- Structural Differences : Cyclohexane ring replaces cyclopropane.

Benzamide Derivatives with Variable Substituents ()

Compounds such as 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamate highlight the impact of substituents:

- Chloro/Methoxy Groups : Enhance electrophilicity but may compromise solubility.

- Hydroxy/Ethoxy Groups : Improve water solubility but increase susceptibility to metabolic oxidation .

Biological Activity

N-(2-(3-(4-chlorophenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopropane moiety linked to a benzamide framework. The presence of a chlorophenyl group and a ureido substituent contributes to its unique properties. The chemical formula can be represented as follows:

Research indicates that this compound may exert its biological effects through multiple pathways, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and tumor progression .

- Antitumor Activity : Studies have demonstrated its efficacy against various cancer cell lines, suggesting potential as an anticancer agent. For instance, it has shown promise in inhibiting the growth of malignant melanoma and other solid tumors .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor growth | |

| Enzyme Inhibition (IDO) | Modulation of immune response | |

| Anticonvulsant | Potential neuroprotective effects |

Case Studies and Research Findings

- Antitumor Efficacy : A study explored the effects of the compound on human cancer cell lines, revealing significant reductions in cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : Another study focused on the inhibition of IDO activity by the compound. Results indicated a dose-dependent inhibition, with an IC50 value demonstrating its potency in modulating immune responses in tumor microenvironments .

- Neuroprotective Potential : Preliminary investigations into the anticonvulsant properties showed that the compound could reduce seizure activity in animal models, suggesting a protective effect on neuronal function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.